2-Methyl-1-Buten, Chlor-

Übersicht

Beschreibung

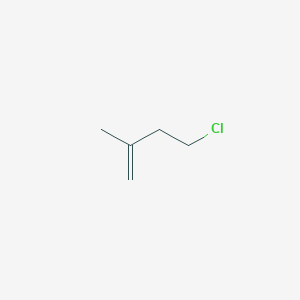

4-Chloro-2-methylbut-1-ene: is an organic compound with the molecular formula C5H9Cl. It is a chlorinated derivative of butene, specifically a chloro-substituted butene. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-2-methylbut-1-ene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals. The compound can undergo both elimination and substitution reactions, making it valuable for creating more complex molecules.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Elimination | 2-methyl-2-butene, 2-methyl-1-butene | Potassium hydroxide |

| Substitution | Varies based on nucleophile used | Various nucleophiles |

The ability to form alkenes through elimination reactions is particularly notable, as these alkenes can further participate in additional chemical transformations.

Biological Applications

Antibiotic Research

Research indicates that 4-Chloro-2-methylbut-1-ene has potential applications in developing antibiotics. Studies have shown that it can inhibit the growth of tumor cells, suggesting its utility in cancer research. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Activity

- Objective: Evaluate the compound's cytotoxicity on human cancer cell lines.

- Method: MTT assay.

- Results: IC50 values indicated substantial inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Industrial Applications

Alkylating Agent

In industrial settings, 4-Chloro-2-methylbut-1-ene is employed as an alkylating agent. Its reactivity allows it to participate in various chemical processes that require the introduction of alkyl groups into target molecules. This property is exploited in the synthesis of specialty chemicals and polymers.

Environmental and Safety Considerations

While 4-Chloro-2-methylbut-1-ene is useful in many applications, safety data sheets emphasize the need for careful handling due to its potential hazards. Proper safety protocols should be followed to mitigate risks associated with exposure.

Wirkmechanismus

Mode of Action

It can be inferred that, like other organic compounds, it may undergo various chemical reactions such as electrophilic addition or elimination reactions .

Biochemical Pathways

It’s worth noting that organic compounds like this can participate in a variety of biochemical reactions, potentially affecting multiple pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Isoprene and Anhydrous Hydrogen Chloride Reaction: One common method involves the reaction of isoprene with anhydrous hydrogen chloride in the presence of dichloromethane as a solvent. Cuprous chloride and triethylamine hydrochloride are used as catalysts.

2-Methyl-2-butanol and Hydrochloric Acid Reaction: Another method involves the reaction of 2-methyl-2-butanol with hydrochloric acid to produce 2-chloro-2-methylbutane.

Industrial Production Methods: The industrial production of butene, chloro-2-methyl- typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on the desired purity and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

Elimination Reactions: 4-Chloro-2-methylbut-1-ene can undergo elimination reactions to form alkenes.

Substitution Reactions: This compound can also undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Elimination Reactions: Potassium hydroxide is commonly used as a base in elimination reactions.

Substitution Reactions: Various nucleophiles can be used depending on the desired product.

Major Products:

Elimination Reactions: 2-methyl-2-butene and 2-methyl-1-butene.

Substitution Reactions: Products depend on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- 1-Chloro-2-methyl-2-butene

- 2-Chloro-2-methylbutane

- 3-Chloro-2-methyl-1-butene

Uniqueness:

Biologische Aktivität

4-Chloro-2-methylbut-1-ene is an organic compound with a variety of biological activities. This article provides a comprehensive overview of its biological effects, including its toxicity, potential carcinogenicity, and metabolic interactions, supported by relevant data tables and case studies.

- Molecular Formula : C5H9Cl

- Molecular Weight : 104.58 g/mol

- CAS Number : 563-59-7

Acute Toxicity

4-Chloro-2-methylbut-1-ene exhibits acute toxicity, primarily affecting the respiratory system and skin upon exposure. In animal studies, doses as high as 6000 mg/kg in diet led to significant pathological changes, including liver and spleen enlargement, and increased incidence of hematuria in male rats .

Chronic Effects

Chronic exposure has been linked to various health issues:

- Carcinogenic Potential : Epidemiological data suggest a correlation between exposure to 4-chloro-2-methylbut-1-ene and increased risk of urinary bladder cancer, particularly among workers in the dye and synthetic chemical industries . Laboratory studies have demonstrated tumor formation in rodents exposed to this compound over extended periods .

Metabolic Pathways

The metabolism of 4-chloro-2-methylbut-1-ene involves conversion into several reactive metabolites. In vitro studies using rat liver microsomes indicated that peroxidases convert the compound into symmetrical azo derivatives, which can bind covalently to DNA, RNA, and proteins . This binding is species-dependent; for instance, mice showed higher levels of covalent binding to liver DNA compared to rats .

Enzyme Induction

Exposure to this compound has been shown to induce enzymes involved in xenobiotic metabolism:

- Cytochrome P450 Isozymes : Increased activity of CYP1A1 and CYP1A2 was observed following administration in male rats .

- Glutathione S-transferase : Elevated levels were noted, indicating a potential mechanism for detoxification .

Study on Carcinogenicity

A long-term study involving Ham/ICR and CD-1 mice revealed that exposure to 4-chloro-2-methylbut-1-ene resulted in a tumor incidence greater than 60% in high-dose groups. Tumors were predominantly found in the spleen and subcutaneous tissues . The lowest observed adverse effect level (LOAEL) was determined to be 75 mg/kg body weight per day for rats .

Biological Activity Summary Table

| Biological Activity | Observations |

|---|---|

| Acute Toxicity | Pathological changes at doses ≥ 750 mg/kg |

| Carcinogenicity | High relative risk for urinary bladder cancer |

| Metabolism | Formation of reactive metabolites; covalent binding |

| Enzyme Induction | Increased activity of CYP450 isozymes |

Eigenschaften

IUPAC Name |

4-chloro-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMPVUDVTHHFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218206 | |

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68012-28-2 | |

| Record name | Butene, chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.